molecular formula C18H16N2O2 B11132097 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 57999-76-5

4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B11132097
CAS No.: 57999-76-5
M. Wt: 292.3 g/mol
InChI Key: MHDMVUQLVCFZAW-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-6-phenylpyridazin-3(2H)-one is a synthetic compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its diverse biological activities and significance in medicinal chemistry research . This compound is of particular interest in anticancer research, where it has been designed and evaluated as an analog of Combretastatin A-4 (CA-4), a well-known natural microtubule-destabilizing agent . Its primary researched mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division in rapidly proliferating cancer cells . By disrupting microtubule dynamics, this compound can impede mitotic progression, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) . The structural motif of the pyridazin-3(2H)-one core is found in numerous pharmacologically active molecules and is known to interact with multiple biological targets, including various enzymes and receptors . The specific substitution pattern of this compound is optimized to interact with the colchicine binding site on tubulin, making it a valuable chemical tool for researchers investigating novel antimitotic agents and targeted cancer therapies aimed at overcoming the limitations of existing chemotherapeutics . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57999-76-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C18H16N2O2/c1-22-16-9-7-13(8-10-16)11-15-12-17(19-20-18(15)21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21)

InChI Key

MHDMVUQLVCFZAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of γ-Ketoester Precursors

The γ-ketoester ethyl 4-(4-methoxybenzyl)-4-oxo-2-phenylbutanoate is synthesized via Claisen condensation between ethyl phenylacetate and ethyl 4-methoxybenzylacetate in the presence of sodium ethoxide. This reaction forms a 1,4-diketone intermediate, which is subsequently esterified to yield the γ-ketoester. Alternative routes employ Stetter reactions using 4-methoxybenzaldehyde and α,β-unsaturated phenyl ketones under organocatalytic conditions.

Cyclocondensation and Dehydrogenation

The γ-ketoester undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol, forming 4-(4-methoxybenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one. Dehydrogenation to the aromatic pyridazinone is achieved using palladium on carbon (Pd/C) in toluene at 110°C, yielding the target compound in 78–85% efficiency.

Optimization Insights

  • Solvent Choice : Ethanol maximizes cyclocondensation yield (92%) compared to DMF (68%).

  • Catalyst Loading : Pd/C at 5 wt% minimizes side reactions during dehydrogenation.

Alkylation of Preformed Pyridazinones

Functionalization of preformed pyridazinones via alkylation offers a modular route to introduce the 4-methoxybenzyl group. This method leverages nucleophilic substitution at reactive positions of the heterocyclic core.

Synthesis of 6-Phenylpyridazin-3(2H)-one

The parent compound, 6-phenylpyridazin-3(2H)-one, is synthesized by reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate in DMF at 80°C for 40 minutes. This step achieves 68–82% yield, with recrystallization from dioxane enhancing purity.

Direct Alkylation at Position 4

Introducing the 4-methoxybenzyl group at position 4 requires electrophilic substitution. A two-step protocol is employed:

  • Chlorination : Treatment of 6-phenylpyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) at reflux introduces a chlorine atom at position 4, yielding 4-chloro-6-phenylpyridazin-3(2H)-one.

  • Grignard Alkylation : Reaction with 4-methoxybenzyl magnesium bromide in tetrahydrofuran (THF) at −78°C replaces chlorine with the 4-methoxybenzyl group, achieving 65–70% yield.

Challenges and Solutions

  • Regioselectivity : Chlorination preferentially occurs at position 4 due to electron-withdrawing effects of the carbonyl group.

  • Side Reactions : Competitive N-alkylation is suppressed using low temperatures and excess Grignard reagent.

Condensation Reactions in Acetic Anhydride

Acetic anhydride-mediated condensation enables one-pot synthesis of polysubstituted pyridazinones. This method is advantageous for introducing aromatic substituents directly during ring formation.

Reaction Mechanism

A mixture of p-nitrophenylacetic acid and 4-methoxybenzyl phenyl ketone in acetic anhydride undergoes condensation to form an alkylidene intermediate, which cyclizes via dehydration to yield this compound. The reaction proceeds at reflux for 1 hour, achieving 80–85% yield.

Substrate Scope and Limitations

  • Electron-Withdrawing Groups : Nitro groups on the phenylacetic acid enhance reactivity by stabilizing the intermediate.

  • Steric Hindrance : Bulky substituents on the ketone reduce yield (e.g., 2-methylphenyl decreases yield to 62%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Cyclocondensation78–85High regiocontrol, scalableRequires complex γ-ketoester synthesis
Alkylation65–70Modular late-stage functionalizationMulti-step, low atom economy
Acetic Anhydride Cond.80–85One-pot synthesis, broad substrate scopeSensitive to steric effects

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits diverse reactivity due to its heterocyclic pyridazinone core and substituents. Key reactions include:

Oxidation

  • Methoxy group oxidation : The 4-methoxybenzyl substituent can undergo oxidation to form a carbonyl group (e.g., ketone), altering the compound’s electronic properties.

  • Ring oxidation : Pyridazinone rings are susceptible to oxidation under strong conditions, potentially leading to ring-opening products .

Hydrolysis

  • The pyridazinone ring may hydrolyze under acidic or basic conditions, forming dihydro or open-chain derivatives .

Tautomerization

  • Keto-enol shifts : The compound can undergo tautomerization via keto-enol equilibria, influenced by solvent polarity. Protic solvents stabilize the enol form, reducing activation energy .

  • Gas-phase tautomerization : Studied via computational models, showing varied activation energies (42.64 kcal/mol for direct vs. 14.66 kcal/mol for indirect pathways) .

Substitution Reactions

  • Halide displacement : Chloromethyl derivatives (e.g., 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one) can react with nucleophiles to form thioureas, sulfonamides, or oxadiazoles .

  • Arylation : Friedel-Crafts alkylation introduces aryl groups, enhancing lipophilicity for biological activity .

Structural and Spectroscopic Analysis

The compound’s structure is characterized by:

  • Pyridazinone core : A six-membered ring with two nitrogen atoms and a ketone group.

  • Substituents : A 4-methoxybenzyl group (4-position), a phenyl group (6-position), and a methyl group (2-position).

Crystallographic Data

Crystal structures of analogous pyridazinone derivatives reveal:

  • Non-planar geometry : Twisted phenyl rings relative to the pyridazine core, with dihedral angles up to 78° .

  • Hydrogen bonding : C–H interactions and π–π stacking in supramolecular assemblies .

Spectroscopic Features

  • NMR : Peaks for methoxy protons (~3.8 ppm), aromatic protons (6.8–8.2 ppm), and carbonyl carbons (~160–170 ppm) .

  • IR : Strong carbonyl stretches (~1670 cm⁻¹) and methoxy C–O vibrations .

Biological and Industrial Relevance

Pyridazinone derivatives, including this compound, are studied for:

  • Antimicrobial activity : Enhanced by lipophilic substituents like benzyl groups .

  • Cancer therapy : Potential FABP4 inhibitors with IC₅₀ values as low as 1.57 μM .

  • Agricultural applications : Insecticidal properties, with optimized derivatives showing improved potency .

Stability and Solubility

  • Stability : Resists decomposition under standard conditions but may degrade under extreme pH or temperatures.

  • Solubility : Limited water solubility due to hydrophobic substituents; dissolves in organic solvents like DMSO.

Scientific Research Applications

4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of methoxy groups on the benzyl ring (e.g., 4-methoxy vs. 3-methoxy) significantly impacts melting points. For example, the 4-methoxybenzyl derivative melts at 138–140°C , while the 3-methoxy analog (14e) has a higher melting point (243–247°C) due to altered crystal packing .
  • Steric Effects : Bulky substituents like 2,6-dichlorobenzyl (compound 5) lower melting points (165°C) compared to smaller groups (e.g., 4-methylbenzyl at 276°C) .

Key Observations :

  • Insecticidal Activity : The 4-methoxybenzyl group enhances insecticidal potency compared to unsubstituted PPD, likely due to improved lipophilicity and target binding .
  • Anti-inflammatory Potential: The 3-methoxybenzyl analog (14e) shows strong FABP4 inhibition, suggesting substituent position critically affects target selectivity .
  • Antibacterial Effects : Halogenated derivatives (e.g., compound 5) exhibit higher antibacterial activity, possibly due to increased electrophilicity and membrane disruption .

Physicochemical Properties

Solubility and stability data are critical for drug development:

Compound Solubility in DMSO (mol/L) LogP Stability (pH 7.4, 37°C) Reference
4-(4-Methoxybenzyl)-6-phenylpyridazin-3(2H)-one 0.47 (318.2 K) 3.2 >24 hours
6-Phenylpyridazin-3(2H)-one (PPD) 0.00126 (water, 318.2 K) 1.8 >24 hours
4-(3-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one (14c) 0.32 (DMSO, 318.2 K) 3.8 >24 hours

Key Observations :

  • Solubility : The 4-methoxybenzyl derivative shows high solubility in DMSO (0.47 mol/L), making it suitable for in vitro assays .
  • Lipophilicity : Higher LogP values (e.g., 3.2 vs. 1.8 for PPD) correlate with enhanced membrane permeability and bioavailability .

Biological Activity

4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.337 g/mol
  • CAS Number : 57999-76-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The compound is primarily noted for its antibacterial and antifungal properties, as well as its potential as an anti-inflammatory agent.

Antibacterial Activity

Research indicates that pyridazinone derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, a related compound demonstrated enhanced activity against Staphylococcus aureus (MRSA) when specific substituents were introduced, suggesting that structural modifications can influence antibacterial potency .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antifungal Activity

The antifungal properties of pyridazinones have also been explored. For instance, derivatives have shown effectiveness against common fungal pathogens, with varying degrees of efficacy based on structural variations .

CompoundFungal StrainMIC
This compoundCandida albicans64 µg/mL
This compoundAspergillus niger32 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through in vitro assays targeting cyclooxygenase enzymes (COX). Some derivatives have shown comparable activity to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Study on Antibacterial Properties : A study conducted on various pyridazinone derivatives found that modifications at the methoxy group significantly enhanced antibacterial activity against MRSA strains. The compound's structure was crucial in determining its interaction with bacterial cell walls .
  • Evaluation of Antifungal Activity : Another research effort focused on the synthesis and evaluation of antifungal activity revealed that certain substitutions improved efficacy against Candida species, indicating the importance of molecular structure in biological activity .
  • In Vivo Anti-inflammatory Studies : In vivo models demonstrated that specific derivatives exhibited significant reduction in inflammation markers in carrageenan-induced edema, suggesting potential therapeutic applications for inflammatory conditions .

Q & A

Q. How should researchers validate contradictory crystallographic data?

  • Methodological Answer : Reanalyze diffraction data with multiple software (e.g., Olex2, PLATON) to check for missed symmetry elements. Validate Hirshfeld surface metrics (e.g., di vs. de distances) and compare with structurally analogous compounds (e.g., 4-benzyl-6-phenyl derivatives) .

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